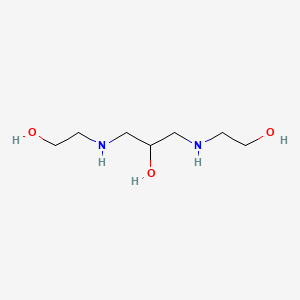
1,3-bis(2-hydroxyethylamino)propan-2-ol
Cat. No. B1621965
Key on ui cas rn:
42711-84-2
M. Wt: 178.23 g/mol
InChI Key: ISNLINDNKXJLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06060612
Procedure details


Subsequently, into a 500 ml rounded-flask, were introduced 4.0 g of magnesium oxide and 80 g of distilled water. The mixture was stirred, and was added 8.9 g of N,N'-bis(2-hydroxyethyl)-2-hydroxy-1,3-propanediamine prepared above, and then was added 250 ml of 1,4-dioxane. 26.8 g of palmitoyl chloride was gradually added dropwise to the resulting mixture for 1 hour under violent stirring at a room temperature. After stirring for 2 hours, the mixture was filtered, and then the filtrate was mixed with 200 ml of chloroform, and washed twice with 200 ml of distilled water. The organic phase was seperated; on cooling a precipitated, which was collected and recrystallized from acetone, to give 24.3 g of the title compound as white powder, which was identified by IR and NMR. The results are shown in Table 4.


Quantity
8.9 g
Type
reactant
Reaction Step Two



Name
Identifiers


|
REACTION_CXSMILES
|
[O-2:1].[Mg+2].O.[OH:4][CH2:5][CH2:6][NH:7][CH2:8][CH:9]([OH:15])[CH2:10][NH:11][CH2:12][CH2:13][OH:14].[C:16](Cl)(=[O:32])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]>O1CCOCC1>[OH:4][CH2:5][CH2:6][N:7]([C:31](=[O:1])[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH3:16])[CH2:8][CH:9]([OH:15])[CH2:10][N:11]([C:16](=[O:32])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH2:12][CH2:13][OH:14] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Mg+2]
|
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
8.9 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCNCC(CNCCO)O
|
Step Three
|
Name
|
|
|
Quantity
|
26.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCC)(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared above, and
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
under violent stirring at a room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filtrate was mixed with 200 ml of chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 200 ml of distilled water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was seperated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling a precipitated, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from acetone
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCN(CC(CN(CCO)C(CCCCCCCCCCCCCCC)=O)O)C(CCCCCCCCCCCCCCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
